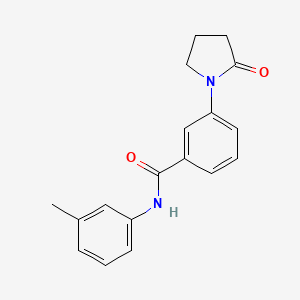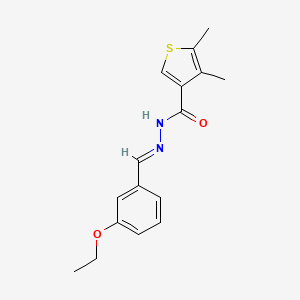![molecular formula C14H11IN2O2 B5871702 N'-[(3-iodobenzoyl)oxy]benzenecarboximidamide](/img/structure/B5871702.png)
N'-[(3-iodobenzoyl)oxy]benzenecarboximidamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N'-[(3-iodobenzoyl)oxy]benzenecarboximidamide, also known as IBOPIM, is a chemical compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. IBOPIM belongs to the class of benzimidazole derivatives and has been synthesized using various methods.
Mecanismo De Acción
The mechanism of action of N'-[(3-iodobenzoyl)oxy]benzenecarboximidamide is not fully understood, but studies have shown that it can inhibit the activity of certain enzymes and proteins involved in cell proliferation and survival. It has been shown to inhibit the activity of topoisomerase I and II, which are enzymes involved in DNA replication and repair. It has also been shown to inhibit the activity of NF-kB, a protein involved in inflammation and cell survival.
Biochemical and Physiological Effects:
Studies have shown that N'-[(3-iodobenzoyl)oxy]benzenecarboximidamide can induce apoptosis in cancer cells and inhibit the growth of cancer cells. It has also been shown to have neuroprotective effects and can potentially be used for the treatment of neurodegenerative diseases. N'-[(3-iodobenzoyl)oxy]benzenecarboximidamide has also been shown to have antibacterial and antifungal properties, making it a potential candidate for the treatment of infectious diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N'-[(3-iodobenzoyl)oxy]benzenecarboximidamide has several advantages for lab experiments, including its high yield synthesis method and its potential therapeutic applications in various fields. However, there are also limitations to its use in lab experiments, including its limited solubility in water and its potential toxicity.
Direcciones Futuras
There are several future directions for the study of N'-[(3-iodobenzoyl)oxy]benzenecarboximidamide. Further studies are needed to fully understand its mechanism of action and its potential therapeutic applications in various fields. Studies are also needed to determine its toxicity and potential side effects. N'-[(3-iodobenzoyl)oxy]benzenecarboximidamide can potentially be modified to improve its solubility and bioavailability, making it a more effective therapeutic agent. Further studies are also needed to determine its potential use in combination with other drugs for the treatment of various diseases.
Métodos De Síntesis
N'-[(3-iodobenzoyl)oxy]benzenecarboximidamide can be synthesized using various methods, including the reaction of 3-iodobenzoic acid with benzoyl chloride in the presence of a base, followed by reaction with o-phenylenediamine in the presence of a dehydrating agent. Another method involves the reaction of 3-iodobenzoic acid with 2-aminophenol in the presence of a dehydrating agent, followed by reaction with benzoyl chloride. Both methods result in the formation of N'-[(3-iodobenzoyl)oxy]benzenecarboximidamide with high yields.
Aplicaciones Científicas De Investigación
N'-[(3-iodobenzoyl)oxy]benzenecarboximidamide has been studied for its potential therapeutic applications in various fields, including cancer research, neurodegenerative diseases, and infectious diseases. Studies have shown that N'-[(3-iodobenzoyl)oxy]benzenecarboximidamide can inhibit the growth of cancer cells and induce apoptosis, making it a potential candidate for cancer therapy. It has also been shown to have neuroprotective effects and can potentially be used for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. N'-[(3-iodobenzoyl)oxy]benzenecarboximidamide has also been studied for its antibacterial and antifungal properties, making it a potential candidate for the treatment of infectious diseases.
Propiedades
IUPAC Name |
[(Z)-[amino(phenyl)methylidene]amino] 3-iodobenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11IN2O2/c15-12-8-4-7-11(9-12)14(18)19-17-13(16)10-5-2-1-3-6-10/h1-9H,(H2,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSPDMDFOADWFPV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=NOC(=O)C2=CC(=CC=C2)I)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C(=N/OC(=O)C2=CC(=CC=C2)I)/N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11IN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N,N-diethyl-4-(7-methylimidazo[1,2-a]pyridin-2-yl)benzenesulfonamide](/img/structure/B5871626.png)

![1-(2,5-dimethylbenzyl)-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B5871640.png)
![4-hydroxy-3,3-dimethyl-2-(5-methyl-2-furyl)-1,4-diazaspiro[4.6]undec-1-en-6-one semicarbazone 1-oxide](/img/structure/B5871645.png)

![7-[(3-fluorobenzyl)oxy]-4-phenyl-2H-chromen-2-one](/img/structure/B5871672.png)

![2-methoxy-6-methyl-3-[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5871686.png)
![N-(2-chlorophenyl)-2-{[5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5871694.png)
![N-[4-(4-biphenylyl)-1,3-thiazol-2-yl]cyclopropanecarboxamide](/img/structure/B5871713.png)
![N-[4-(4-isobutyryl-1-piperazinyl)phenyl]-2,2-dimethylpropanamide](/img/structure/B5871714.png)

